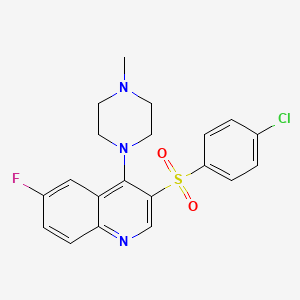

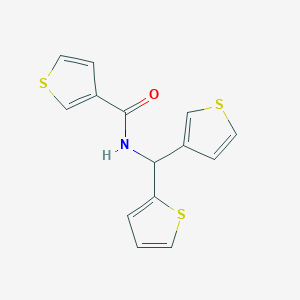

3-(4-Chlorophenyl)sulfonyl-6-fluoro-4-(4-methylpiperazin-1-yl)quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

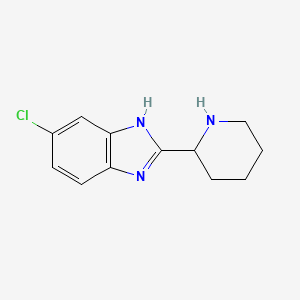

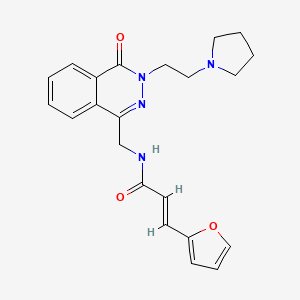

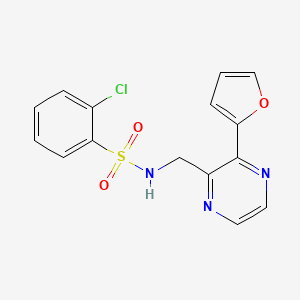

This compound belongs to the class of organic compounds known as quinolines and derivatives. Quinolines are compounds containing a quinoline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of suitable precursors under specific conditions. For instance, a common method for synthesizing quinolines involves the Skraup reaction, which is a chemical reaction used to synthesize quinolines. It is named after the Czech chemist Zdenko Hans Skraup .Molecular Structure Analysis

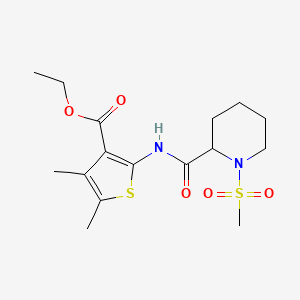

Quinolines are bicyclic structures with one benzene ring fused to a pyridine ring. In the case of this specific compound, additional functional groups are attached to the quinoline core, including a chlorophenyl group, a sulfonyl group, a fluorine atom, and a methylpiperazine group .Chemical Reactions Analysis

Quinolines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations. The reactivity of a specific quinoline derivative will depend on the nature and position of its substituents .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific quinoline derivative will depend on its exact structure. In general, quinolines are aromatic and relatively stable. They are often crystalline solids at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis, Spectroscopic, DFT, HSA Binding and Docking Studies : A derivative of 3-(4-Chlorophenyl)sulfonyl-6-fluoro-4-(4-methylpiperazin-1-yl)quinoline, specifically 1,5-Bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione, was synthesized and characterized using various techniques such as X-ray Crystallography and NMR. The molecule's reactivity sites and biological activity were analyzed through DFT calculations and molecular docking studies, revealing potential binding sites for electrophilic and nucleophilic attacks, and HSA binding values close to experimental data (Murugesan et al., 2021).

Crystal Structure Analysis : The compound Marbofloxacin, a derivative of the quinoline class, was studied for its crystal structure. The study detailed the spatial arrangements and conformations of the molecule, providing insights into its chemical behavior and potential interactions (Shen et al., 2012).

Catalytic Applications

Green Approach for Synthesis of Piperazinyl-Quinolinyl Pyran Derivatives : A nanocrystalline titania-based sulfonic acid material was utilized for the synthesis of derivatives related to this compound. This method, employing solvent-free conditions, highlighted the efficiency, eco-friendliness, and reusability of the catalyst for large-scale production (Murugesan et al., 2016).

Synthesis of Ethyl–Piperazinyl Quinolinyl-(E)-Chalcone Derivatives : Another study capitalized on a titanium-based sulfonic acid catalyst for synthesizing derivatives, showcasing an environmentally benign method and efficient catalytic activity. The research also delved into the characterization of the catalyst and the molecular structure of the synthesized compounds, along with their potential biological applications (Murugesan et al., 2017).

Biological Applications and Drug Development

New Quinoline-Triazole Conjugates with Antiviral Properties against SARS-CoV-2 : Quinoline scaffolds were utilized to design and synthesize small molecules, resulting in compounds that demonstrated high potency against SARS-CoV-2. This study emphasizes the role of quinoline derivatives in developing therapeutic agents for viral infections (Seliem et al., 2021).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-6-fluoro-4-(4-methylpiperazin-1-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClFN3O2S/c1-24-8-10-25(11-9-24)20-17-12-15(22)4-7-18(17)23-13-19(20)28(26,27)16-5-2-14(21)3-6-16/h2-7,12-13H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBUBYQAJFVSRPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClFN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-(hydroxymethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2478992.png)

![(E)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2478994.png)

![2-[3-(2-Chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2479002.png)

![(E)-N-(4-chloro-2-nitrophenyl)-3-[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]-2-cyanoprop-2-enamide](/img/structure/B2479005.png)

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2479010.png)

![1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one](/img/structure/B2479011.png)